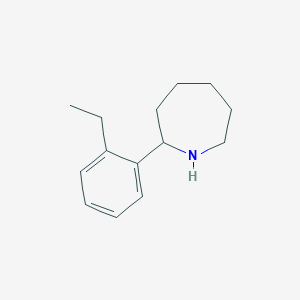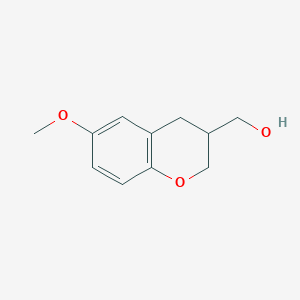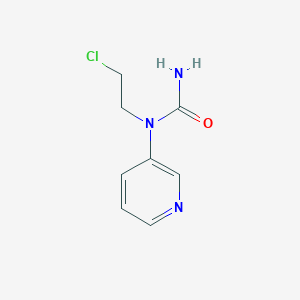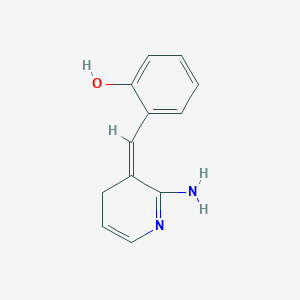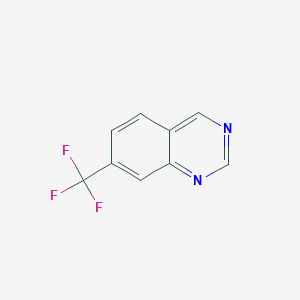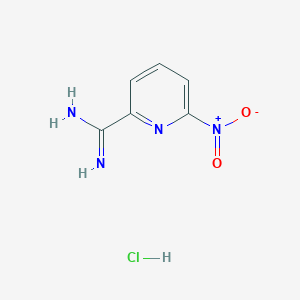![molecular formula C13H11NO B15069777 3-Ethylfuro[3,2-H]quinoline CAS No. 89354-55-2](/img/structure/B15069777.png)
3-Ethylfuro[3,2-H]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylfuro[3,2-H]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound, which includes a fused furan and quinoline ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 3-Ethylfuro[3,2-H]quinoline can be achieved through various methods. One common approach involves the cyclization of quinolin-6-ol with allyl bromides, followed by thermal rearrangement and acid-catalyzed intramolecular cyclization . This method is efficient and yields high purity products. Industrial production methods often utilize catalytic systems and solvent-free conditions to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
3-Ethylfuro[3,2-H]quinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
3-Ethylfuro[3,2-H]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antimalarial, and antiviral agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethylfuro[3,2-H]quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death . The compound’s unique structure allows it to bind effectively to these enzymes, making it a potent inhibitor.
Comparison with Similar Compounds
3-Ethylfuro[3,2-H]quinoline can be compared with other quinoline derivatives, such as fluoroquinolines and benzo[h]quinolines . While all these compounds share a quinoline core, this compound is unique due to its fused furan ring, which imparts distinct chemical and biological properties. Similar compounds include:
Properties
CAS No. |
89354-55-2 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-ethylfuro[3,2-h]quinoline |
InChI |
InChI=1S/C13H11NO/c1-2-9-8-15-13-11(9)6-5-10-4-3-7-14-12(10)13/h3-8H,2H2,1H3 |
InChI Key |
KQHBVQRXOWOASE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC2=C1C=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
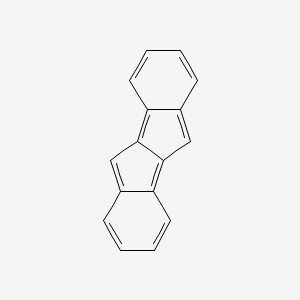
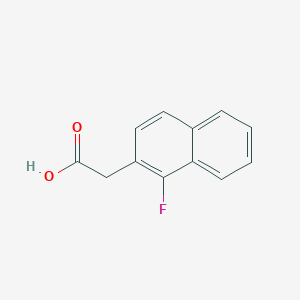
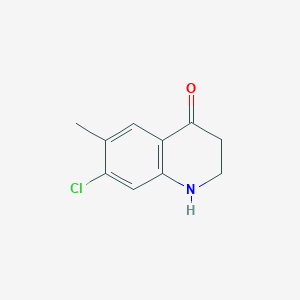
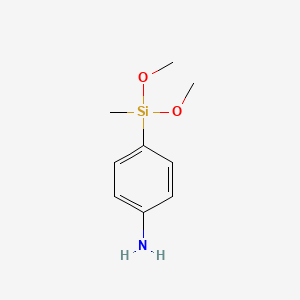
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)
